molecular formula C18H15N3OS2 B2413907 N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 497064-26-3

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2413907
CAS No.: 497064-26-3
M. Wt: 353.46
InChI Key: KJAVGSDETZPQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 497064-26-3) is a synthetic thioacetamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that incorporates both a benzo[d]thiazole ring and a 1-methyl-1H-indole moiety, linked through a thioacetamide bridge. The benzo[d]thiazole scaffold is a privileged structure in anticancer agent development and is known to be present in compounds evaluated as potential multi-kinase inhibitors, particularly targeting key enzymes like BRAF and VEGFR-2, which are crucial in tumor progression and angiogenesis . Concurrently, the indole nucleus is a widely recognized pharmacophore with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific combination of these two heterocyclic systems in a single molecule is a strategic application of molecular hybridization, designed to potentially enhance biological activity and target multiple pathways . The presence of the thioacetamide linkage is a critical structural feature that may influence the compound's reactivity and its interaction with biological targets, such as enzymes or receptors. Researchers are investigating this compound and its analogs primarily for their potential antimicrobial and antitumor activities. Preliminary studies on similar benzothiazole-acetamide derivatives have shown promising results in in vitro assays against various cancer cell lines and microbial pathogens, suggesting a potential mechanism of action that may involve enzyme inhibition or interference with cellular replication processes . The compound is intended for non-human research applications only and is a valuable tool for scientists exploring the structure-activity relationships of heterocyclic compounds, investigating new mechanisms of action, and developing novel therapeutic agents.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-21-10-16(12-6-2-4-8-14(12)21)23-11-17(22)20-18-19-13-7-3-5-9-15(13)24-18/h2-10H,11H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAVGSDETZPQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the indole moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thioacetamide linkage formation: The final step involves the coupling of the benzo[d]thiazole and indole moieties through a thioacetamide linkage, typically using a thioacylating agent such as thioacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole or indole rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study synthesized various derivatives of indole and benzo[d]thiazole and evaluated their antimicrobial properties against a range of bacterial and fungal strains. The results indicated that several synthesized compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungi such as Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of Synthesized Compounds

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
A1SignificantModerateWeak
A2HighSignificantModerate
B1ModerateSignificantHigh

Anticancer Potential

In addition to its antimicrobial properties, N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide has been investigated for its anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7). The Sulforhodamine B assay indicated that certain derivatives showed significant cytotoxic effects, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Activity Level
d610High
d715Moderate
d825Low

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various thiazole and indole derivatives. Characterization of the synthesized compounds is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm the structural integrity and purity of the compounds .

Mechanism of Action

The mechanism of action of “N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole and indole moieties may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The thioacetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-((1H-indol-3-yl)thio)acetamide: Lacks the methyl group on the indole ring.

    N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanamide: Has an ethanamide instead of an acetamide linkage.

Uniqueness

“N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide” is unique due to the presence of both benzo[d]thiazole and indole moieties, which may confer distinct biological activities. The methyl group on the indole ring can also influence the compound’s properties, such as its solubility, stability, and binding affinity.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that combines a benzo[d]thiazole ring with an indole moiety, linked by a thioacetamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole ring, an indole ring, and a thioacetamide linkage. The synthesis typically involves:

  • Formation of the benzo[d]thiazole ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Synthesis of the indole moiety : Using Fischer indole synthesis.
  • Thioacetamide linkage formation : Coupling the two moieties using thioacetic acid or derivatives under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural components, particularly the thioacetamide linkage which may enhance specificity and potency against target sites.

Anticancer Activity

Research indicates that compounds containing both benzo[d]thiazole and indole moieties exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The compound showed promising results in inhibiting cancer cell proliferation, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : Modifications in the structure, such as substituents on the phenyl ring or variations in the thiazole structure, have been shown to affect cytotoxic activity significantly. For example, methyl substitutions enhance activity due to electron-donating effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial effects:

  • In Vitro Studies : The compound was tested against various bacterial strains, showing activity comparable to standard antibiotics. The presence of electron-donating groups was found to enhance antimicrobial efficacy .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects on human glioblastoma cells; showed significant cytotoxicity with IC50 values below 30 µM .
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; exhibited effective inhibition similar to norfloxacin .
Study 3 Explored structure modifications; identified that methyl substitutions in the indole ring increased binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include thioether bond formation between the indole and acetamide moieties. Structural confirmation requires 1H/13C NMR for functional group analysis, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For optimization of reaction conditions (e.g., solvent, temperature), response surface methodology (RSM) tools like Design Expert can model interactions between variables .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. How can researchers validate the purity of this compound, and what are common impurities encountered during synthesis?

  • Methodological Answer : Purity is validated using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Common impurities include unreacted starting materials (e.g., 1-methylindole-3-thiol) or byproducts from incomplete benzothiazole ring closure. Thin-layer chromatography (TLC) with iodine staining provides rapid qualitative checks. For quantitative impurity profiling, LC-MS coupled with spectral libraries is recommended. Replicated analysis across independent labs reduces false positives .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects in docking simulations. To address this:
  • Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine binding poses.
  • Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Cross-reference with primary analysis (original dataset) and replicated analysis (independent validation) to isolate experimental artifacts .

Q. How can response surface methodology (RSM) be applied to optimize the reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Use Design Expert software to design a central composite design (CCD) with variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours).
  • Analyze interactions via ANOVA and generate 3D contour plots to identify optimal conditions.
  • Validate predictions with triplicate runs under suggested parameters to ensure reproducibility .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and target engagement?

  • Methodological Answer :
  • In vitro : Use Caco-2 cell monolayers for permeability assays and human liver microsomes (HLMs) for metabolic stability testing.
  • In vivo : Employ Sprague-Dawley rats for bioavailability studies (IV/PO dosing) and knockout mouse models to confirm target-specific effects.
  • Collaborate via platforms like ResearchGate to access specialized models or share protocols .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported IC50 values across different bioactivity studies?

  • Methodological Answer :
  • Conduct meta-analysis to normalize data (e.g., adjust for assay pH, cell line variations).
  • Apply Mendelian randomization principles to exclude confounding factors (e.g., batch effects in compound preparation) .
  • Use Bland-Altman plots to visualize inter-study variability and identify systemic biases.

Q. What computational tools are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode predictions.
  • Quantum mechanics/molecular mechanics (QM/MM) : Gaussian or ORCA for electronic structure analysis of catalytic residues.
  • Network pharmacology : Cytoscape with STRING database to map off-target interactions.

Experimental Design & Collaboration

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
  • Monitor degradation via HPLC-UV and identify products using LC-QTOF-MS .
  • Apply failure mode and effects analysis (FMEA) to prioritize risk factors (e.g., light exposure, oxidation).

Q. How can researchers identify potential collaborators specializing in benzothiazole-based drug discovery?

  • Methodological Answer :
  • Leverage academic networks on ResearchGate to locate authors of seminal papers on benzothiazole derivatives.
  • Attend conferences (e.g., ACS National Meeting) and use session agendas to target relevant presenters .

Toxicity & Safety Profiling

Q. What methodologies are critical for assessing the compound’s genotoxicity and hepatotoxicity?

  • Methodological Answer :
  • Genotoxicity : Conduct Ames test (TA98 strain) with/without metabolic activation (S9 fraction).
  • Hepatotoxicity : Use HepG2 cells for ALT/AST release assays and 3D liver spheroids for long-term exposure modeling.
  • Cross-validate findings with toxicogenomics databases (e.g., Comparative Toxicogenomics Database).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.